KCa1.1 channel activator-2
Description
Biophysical and Physiological Characteristics of KCa1.1 Channels
KCa1.1 channels are distinguished by their large single-channel conductance, typically around 200-300 picosiemens (pS). mdpi.com These channels are tetramers, with each of the four alpha subunits forming the pore through which potassium ions pass. wikipedia.orgsemanticscholar.org The alpha subunit, encoded by the KCNMA1 gene, contains a voltage-sensing domain and a calcium-binding domain in its C-terminus. wikipedia.orgsemanticscholar.orgitaca.edu.es This dual sensitivity allows for their activation by either membrane depolarization or an increase in intracellular calcium levels, or a synergy of both. frontiersin.orgwikipedia.org
The activity of KCa1.1 channels can be further fine-tuned by auxiliary beta and gamma subunits. semanticscholar.orgscirp.org These subunits can alter the channel's sensitivity to calcium and voltage, as well as its subcellular localization and pharmacology. arvojournals.orgnih.gov The diverse combination of alpha and auxiliary subunits contributes to the wide range of functional properties observed in different tissues. scirp.org
Role of KCa1.1 Channels in Cellular Excitability and Homeostasis
KCa1.1 channels are ubiquitously expressed and play a pivotal role in regulating cellular excitability, particularly in neurons and muscle cells. wikipedia.orgmdpi.comfrontiersin.org By allowing potassium ions to flow out of the cell, they cause hyperpolarization of the cell membrane, which acts as a negative feedback mechanism to dampen excitability. dovepress.comfrontiersin.org
In the nervous system, these channels are involved in shaping action potentials, regulating neurotransmitter release, and influencing neuronal firing patterns. frontiersin.orgmdpi.comfrontiersin.org They are found in various brain regions, including the cortex, hippocampus, and cerebellum. mdpi.com In smooth muscle cells, the activation of KCa1.1 channels leads to relaxation by hyperpolarizing the membrane and reducing calcium influx, thereby regulating processes like vascular tone and bladder function. dovepress.comarvojournals.orgfrontiersin.org Their function is also crucial in non-excitable cells for processes such as maintaining potassium homeostasis and regulating cell volume. nih.govfrontiersin.org
Rationale for KCa1.1 Channel Activation as a Therapeutic Strategy
The widespread physiological roles of KCa1.1 channels make them an attractive target for therapeutic intervention. scirp.orgfrontiersin.org Dysfunction of these channels has been implicated in a variety of pathological conditions, including hypertension, epilepsy, and ataxia. frontiersin.org Activation of KCa1.1 channels is seen as a promising strategy for conditions characterized by hyperexcitability or excessive smooth muscle contraction.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H22O8S2 |
|---|---|
Molecular Weight |
490.5 g/mol |
IUPAC Name |
[2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-4-oxochromen-7-yl] 5-(dithiolan-3-yl)pentanoate |
InChI |
InChI=1S/C23H22O8S2/c24-15-6-5-12(9-16(15)25)23-22(29)21(28)20-17(26)10-13(11-18(20)31-23)30-19(27)4-2-1-3-14-7-8-32-33-14/h5-6,9-11,14,24-26,29H,1-4,7-8H2 |
InChI Key |
GJPUSUSFFBFZGE-UHFFFAOYSA-N |
Canonical SMILES |
C1CSSC1CCCCC(=O)OC2=CC(=C3C(=C2)OC(=C(C3=O)O)C4=CC(=C(C=C4)O)O)O |
Origin of Product |
United States |
Identification and Initial Characterization of Kca1.1 Channel Activator 2
Historical Context of KCa1.1 Channel Modulator Discovery
Large-conductance calcium-activated potassium (KCa1.1) channels, also known as BK or Maxi-K channels, are crucial regulators of cellular excitability in numerous tissues, including smooth muscle and neurons. researchgate.netthieme-connect.com Their unique dual activation by both membrane depolarization and elevations in intracellular calcium allows them to act as a powerful negative feedback mechanism, dampening excitability by allowing potassium ions to flow out of the cell, which leads to membrane hyperpolarization. thieme-connect.comsbdrugdiscovery.com
The discovery of the KCa1.1 channel's physiological importance spurred a decades-long search for pharmacological modulators. This endeavor has yielded a diverse array of compounds:
Natural Modulators: Early research identified various natural products, including terpenes, phenols, and flavonoids, that could stimulate BK channels. researchgate.net
Synthetic Activators: The development of synthetic benzimidazolone derivatives, such as NS1619 and NS004, marked a significant step forward, providing reference models for the design of new activators. thieme-connect.comrndsystems.com
Therapeutic Potential: The ability of KCa1.1 activators to relax smooth muscle and reduce neuronal hyperexcitability has positioned them as potential treatments for conditions like hypertension, urinary incontinence, and certain neurological disorders. researchgate.net
However, many early activators suffered from a lack of potency and specificity, driving the need for more refined drug discovery campaigns. escholarship.orgnih.gov A particular challenge has been to develop activators that are selective for KCa1.1 channels over other ion channels, such as voltage-gated calcium (CaV1.2) channels, as simultaneous modulation can lead to complex and sometimes counterproductive physiological effects.
Screening Methodologies Leading to the Identification of KCa1.1 Channel Activator-2
The identification of this compound stemmed from a targeted drug design and screening strategy focused on modifying the natural flavonoid, quercetin (B1663063). medchemexpress.com Quercetin was known to have vasorelaxant properties partly through KCa1.1 stimulation, but its activity was neither potent nor selective. The goal was to synthesize a library of quercetin-based derivatives to produce a more selective and effective KCa1.1 channel stimulator. dntb.gov.ua
The screening process for such compounds typically involves a multi-tiered approach:
In Silico Screening: Computational modeling and docking simulations are first used to predict how newly designed derivatives will interact with the KCa1.1 channel structure. This allows researchers to prioritize the synthesis of compounds with the most promising binding characteristics.
High-Throughput Screening (HTS): To assess the functional activity of synthesized compounds, researchers employ HTS techniques. These can include fluorescence-based assays using plate readers that detect changes in membrane potential or ion flux (e.g., thallium influx) in cells engineered to express the target channel. nih.govnih.govresearchgate.netnih.gov
Automated Electrophysiology: For more detailed validation of "hits" from HTS, automated patch-clamp systems, such as the QPatch or SyncroPatch, are used. nih.govnih.gov These platforms allow for the rapid measurement of ion channel currents in a whole-cell configuration, enabling the generation of concentration-response curves to quantify a compound's potency and efficacy. escholarship.orgnih.gov
Through this strategic approach of rational design followed by systematic screening, this compound (also identified in the primary research as compound 3F) was discovered as a standout candidate from a series of ester-based quercetin derivatives. medchemexpress.com
Initial In Vitro Validation of this compound Potency and Efficacy
Following its identification, this compound underwent initial validation through electrophysiological and pharmacological experiments to confirm its activity and selectivity. The parent compound, quercetin, is known to stimulate KCa1.1 channels but also affects other channels, complicating its therapeutic potential. mdpi.com
The key findings from the in vitro validation of this compound (compound 3F) demonstrated its superior profile:
Enhanced KCa1.1 Stimulation: Pharmacological and electrophysiological studies revealed that the lipoyl derivative, this compound, was more effective as a KCa1.1 channel stimulator compared to quercetin.
Potent Myorelaxant Activity: The compound was shown to exhibit potent muscle-relaxant (myorelaxant) activity, a functional consequence of its ability to activate KCa1.1 channels in vascular smooth muscle cells. medchemexpress.com
While specific EC₅₀ values from the initial publication are not detailed here, comparative data underscores its improved efficacy. For instance, a related quercetin derivative increased the KCa1.1 current by 115% at a 100 µM concentration, whereas quercetin itself produced a 210% increase under similar conditions, highlighting how different chemical modifications can fine-tune the stimulatory effect. mdpi.com The research on compound 3F concluded it possessed features that made it a more effective stimulator than the original quercetin molecule.
| Compound | Primary Activity | Observed Effect | Reference |
|---|---|---|---|
| Quercetin (Parent Compound) | KCa1.1 Stimulation & CaV1.2 Modulation | Stimulates KCa1.1 channels, contributing to vasorelaxation, but effects are complex due to modulation of other channels. | mdpi.com |
| This compound (Compound 3F) | Selective KCa1.1 Stimulation | Demonstrated to be a more effective KCa1.1 channel stimulator than quercetin, with potent myorelaxant activity. | medchemexpress.com |
| 3'-Ferulic Acid Ester of Quercetin | KCa1.1 Stimulation | Showed approximately half the stimulatory efficacy on KCa1.1 channels compared to quercetin. | mdpi.com |
Molecular Classification of this compound (e.g., Quercetin Hybrid Derivative)
This compound is classified as a semi-synthetic flavonoid derivative. Specifically, it is an ester-based hybrid of quercetin. medchemexpress.com The strategic modification of natural products like quercetin is a common and effective approach in medicinal chemistry to enhance biological activity and improve pharmacokinetic properties. researchgate.net
The core structure of this compound is the quercetin scaffold, which is chemically modified with a lipoyl group, making it a lipoyl derivative. medchemexpress.com This structural alteration was intentionally designed to enhance its interaction with the KCa1.1 channel and improve its selectivity, representing a successful example of rational drug design.
| Identifier | Value | Reference |
|---|---|---|
| Research Code | Compound 3F | medchemexpress.com |
| Molecular Classification | Quercetin Hybrid Derivative | medchemexpress.com |
| Sub-Classification | Ester-based lipoyl derivative | medchemexpress.com |
| Chemical Formula | C₂₃H₂₂O₈S₂ | medchemexpress.com |
| Molecular Weight | 490.55 g/mol | medchemexpress.com |
Molecular and Cellular Mechanisms of Kca1.1 Channel Activator 2 Action
Direct Interaction of KCa1.1 Channel Activator-2 with the KCa1.1 Channel Complex
This compound, hereafter referred to as NS11021, directly interacts with the KCa1.1 channel complex to modulate its function. The channel itself is a tetramer of pore-forming α-subunits, which can associate with auxiliary β- and γ-subunits that modify its sensitivity to calcium and voltage. life-science-alliance.orgnih.gov
Research suggests that NS11021 binds directly to the pore-forming α-subunit of the KCa1.1 channel. tocris.comrndsystems.com This interaction is believed to occur whether the channel is in its open or closed conformation. tocris.comrndsystems.com Studies using truncated versions of the KCa1.1 channel, which lack the intracellular calcium-sensing domain, have shown that NS11021 can still activate the channel. life-science-alliance.org This indicates that the binding site is not within the primary calcium-sensing apparatus of the channel, such as the RCK1 and RCK2 domains. life-science-alliance.org
The activation by NS11021 is considered a form of allosteric modulation. cdnsciencepub.com By binding to a site distinct from the voltage and calcium sensors, the activator influences the conformational state of the channel, making it easier to open. While the precise binding pocket for NS11021 has not been definitively identified, it is proposed that the compound may interact with the pore-gate domain (PGD). Some studies suggest that the S6/RCK linker region is critical for the action of certain activators, although it is unclear if this serves as a direct binding site or is crucial for the conformational changes that lead to activation. nih.gov
The binding of NS11021 induces significant conformational changes in the KCa1.1 channel. A key proposed mechanism involves the hydration of the channel's inner pore. researchgate.net KCa1.1 channels are thought to utilize a "hydrophobic gating" mechanism, where a dewetting transition within the hydrophobic pore creates a vapor barrier that blocks ion flow in the closed state. researchgate.net Computational studies suggest that the presence of NS11021 within the pore significantly increases the level of hydration. researchgate.net This stabilization of a hydrated, ion-conductive state facilitates the opening of the channel gate, thereby increasing the probability of the channel being open. researchgate.net This mechanism represents a direct link between the binding of the activator and the functional opening of the channel pore. researchgate.net
Modulation of KCa1.1 Channel Gating Kinetics and Conductance by this compound
NS11021 profoundly alters the gating kinetics of the KCa1.1 channel without affecting its single-channel conductance. nih.govhellobio.com Electrophysiological studies have demonstrated that NS11021 activates KCa1.1 channels in a concentration-dependent manner. nih.gov The primary effect is a parallel shift of the channel's voltage-activation curve to more negative potentials. frontiersin.orgnih.gov This means that at any given intracellular calcium concentration and membrane voltage, the channel is more likely to be open in the presence of NS11021. nih.gov
Single-channel analysis confirms that the activator increases the open probability (Po) of the channel by modifying its gating kinetics. nih.govresearchgate.net However, the amplitude of the current that flows through a single open channel, known as single-channel conductance, remains unchanged. nih.govhellobio.comresearchgate.net The effect of NS11021 is independent of the intracellular free calcium concentration, as it can activate the channel even in the absence of calcium. researchgate.net
Intracellular Signaling Pathways Influenced by this compound-Mediated KCa1.1 Activation
The activation of KCa1.1 channels by NS11021 initiates several downstream cellular effects by modulating intracellular signaling. The primary consequence of KCa1.1 channel opening is the efflux of potassium ions, leading to membrane hyperpolarization. frontiersin.org This change in membrane potential can influence numerous voltage-dependent processes and signaling cascades.
Selectivity Profile of this compound Across Ion Channel Subtypes
NS11021 is recognized for its high selectivity for the KCa1.1 channel. nih.govhellobio.com This specificity is a significant advantage over other, less selective KCa1.1 activators like NS1619. nih.gov Extensive electrophysiological testing has shown that at concentrations effective for activating KCa1.1 channels, NS11021 has minimal to no effect on other major classes of ion channels. nih.govtocris.comrndsystems.com
Pharmacological Characterization of Kca1.1 Channel Activator 2 in Preclinical Models
In Vitro Electrophysiological Characterization of KCa1.1 Channel Activators
Patch-clamp electrophysiology is a fundamental technique used to directly measure the activity of ion channels, providing detailed insights into how a compound modulates channel function. youtube.com
Patch-Clamp Electrophysiology in Heterologous Expression Systems
To isolate and study the effect of a compound on a specific ion channel, scientists often use heterologous expression systems. In this method, the gene encoding the channel of interest, in this case, the KCa1.1 α-subunit (KCNMA1), is introduced into a host cell line that does not natively express it, such as Human Embryonic Kidney (HEK293) cells. nih.govnih.gov This allows for a precise characterization of the compound's interaction with the channel in a controlled environment.
Using the whole-cell patch-clamp technique, researchers can measure the potassium currents flowing through the KCa1.1 channels in response to changes in membrane voltage and intracellular calcium concentrations. The application of a KCa1.1 activator is expected to increase the magnitude of these currents. Key parameters determined in these experiments include the half-maximal effective concentration (EC50), which indicates the potency of the compound, and the maximum efficacy. Activators typically cause a leftward shift in the conductance-voltage (G-V) relationship, meaning the channel opens at more negative membrane potentials for a given intracellular calcium concentration.
Table 1: Electrophysiological Parameters of a Representative KCa1.1 Activator (e.g., NS1619) in HEK293 Cells Expressing KCa1.1 Channels
| Parameter | Value | Description |
|---|---|---|
| EC50 | ~10-30 µM | Concentration at which the activator elicits half of its maximal effect. |
| Effect on G-V Relationship | Leftward Shift | Indicates that the channel is easier to open in the presence of the activator. |
KCa1.1 Channel Activator Effects on Native KCa1.1 Currents in Primary Cells
While heterologous systems are useful, it is also crucial to examine a compound's effect on native channels in primary cells, which are cells isolated directly from tissue. This is because native KCa1.1 channels often associate with auxiliary β and γ subunits that can modify their properties and pharmacology. rupress.org
For example, studies on primary cultures of fibroblast-like synoviocytes from patients with rheumatoid arthritis (RA-FLS) have shown that these cells express functional KCa1.1 channels. nih.govnih.gov Patch-clamp recordings from these cells would demonstrate an enhancement of the native outward potassium currents upon application of a KCa1.1 activator. This confirms the compound's activity on the channel in a more physiologically relevant context.
Table 2: Effect of a KCa1.1 Activator on Native KCa1.1 Currents in Primary Cells (e.g., RA-FLS)
| Cell Type | Observed Effect | Significance |
|---|---|---|
| Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA-FLS) | Increased outward K+ current | Confirms activity on the native channel complex. |
Cellular Responses to KCa1.1 Channel Activator-2 in Cultured Systems
Beyond direct channel modulation, it is important to understand the broader cellular consequences of KCa1.1 channel activation.
Membrane Potential Modulation by this compound
The primary function of KCa1.1 channel opening is to hyperpolarize the cell membrane, making it more negative. tocris.com This change in membrane potential can be measured using voltage-sensitive fluorescent dyes. In various cell types, including neurons and smooth muscle cells, the application of a KCa1.1 activator is expected to cause a significant hyperpolarization of the cell membrane. researchgate.net This effect underlies the potential of these activators to reduce the excitability of nerve and muscle cells.
Calcium Dynamics Regulation by this compound
KCa1.1 channels act as a negative feedback system for intracellular calcium levels. frontiersin.org An increase in intracellular calcium is a primary trigger for KCa1.1 channel opening. The subsequent membrane hyperpolarization can, in turn, reduce the activity of voltage-gated calcium channels, thereby limiting further calcium influx. mdpi.com By activating KCa1.1 channels, a compound can enhance this negative feedback loop. Studies have shown that blocking KCa1.1 channels can perturb calcium homeostasis, leading to an increase in intracellular calcium. nih.gov Conversely, a KCa1.1 activator would be expected to help maintain or restore lower intracellular calcium levels, particularly in states of cellular hyperexcitability.
Ex Vivo Tissue and Organ System Responses to this compound
To understand the physiological effect of a KCa1.1 activator at a tissue level, experiments are conducted on isolated tissues and organs ex vivo. A prominent example is the study of smooth muscle tone. KCa1.1 channels are highly expressed in vascular and airway smooth muscle, where their activation leads to relaxation. mdpi.com
In isolated arterial rings or tracheal strips, the application of a KCa1.1 activator typically induces a concentration-dependent relaxation, counteracting a pre-contracted state. This demonstrates the compound's potential to act as a vasodilator or bronchodilator.
Table 3: Ex Vivo Responses to a Representative KCa1.1 Activator
| Tissue/Organ | Response | Physiological Implication |
|---|---|---|
| Vascular Smooth Muscle (e.g., Aortic Rings) | Relaxation/Vasodilation | Potential for lowering blood pressure. |
| Airway Smooth Muscle (e.g., Tracheal Strips) | Relaxation/Bronchodilation | Potential for treating asthma or COPD. mdpi.com |
| Bladder Smooth Muscle (Detrusor) | Relaxation | Potential for treating overactive bladder. nih.gov |
Effects on Smooth Muscle Contractility and Vasodilation
This compound, also identified as compound 3F, is a synthesized ester-based derivative of the naturally occurring flavonoid, quercetin (B1663063). nih.gov The design of this compound was aimed at enhancing the selective stimulatory activity on vascular large-conductance calcium-activated potassium (KCa1.1) channels. nih.gov Quercetin itself is known to exert vasorelaxant effects, but its activity is complex, involving not only the stimulation of KCa1.1 channels but also a counteracting stimulation of voltage-gated L-type calcium (CaV1.2) channels. nih.gov
In preclinical evaluations, this compound has been identified as a potent myorelaxant agent, demonstrating a pronounced ability to relax smooth muscle. This activity is primarily attributed to its function as a selective stimulator of KCa1.1 channels in the vasculature. nih.gov The activation of KCa1.1 channels in vascular smooth muscle cells leads to an efflux of potassium ions, causing membrane hyperpolarization. This change in membrane potential results in the closure of voltage-dependent CaV1.2 channels, thereby reducing the influx of calcium ions and leading to vasodilation. physoc.orgresearchgate.net
Studies on the parent compound, quercetin, show that it relaxes arterial rings in a concentration-dependent manner, an effect that is partly mediated by the stimulation of KCa1.1 channels. researchgate.netnih.gov The lipoyl derivative, this compound (compound 3F), was found to be a more effective KCa1.1 channel stimulator compared to quercetin. nih.gov This suggests an enhanced potential for inducing vasorelaxation through this specific pathway. The pharmacological and electrophysiological characteristics of compound 3F are similar to those of quercetin but with improved efficacy on the target channel. nih.gov
| Compound | Primary Target | Mechanism of Action | Observed Effect on Vasculature | Reference |
|---|---|---|---|---|
| Quercetin | KCa1.1 and CaV1.2 Channels | Stimulates KCa1.1 channels, leading to hyperpolarization and vasorelaxation. Also stimulates CaV1.2 channels, which can counteract vasorelaxation. | Vasorelaxant | nih.gov |
| This compound (Compound 3F) | Selective KCa1.1 Channels | Acts as a more effective stimulator of KCa1.1 channels compared to the parent compound, promoting vasorelaxation. | Potent Myorelaxant/Vasodilator | nih.gov |
Modulation of Neuronal Excitability in Brain Slices
Based on a comprehensive review of the available scientific literature, specific preclinical studies investigating the direct effects of this compound on the modulation of neuronal excitability in brain slice preparations have not been reported. While KCa1.1 channels are widely expressed in the central nervous system and play a critical role in regulating neuronal firing rates and neurotransmitter release, research on this specific quercetin derivative has been focused on its vascular and smooth muscle effects.
Effects on Bladder Smooth Muscle Spontaneous Phasic Contractions
This compound has been reported to exhibit myorelaxant activity that extends to non-vascular smooth muscle. Specifically, it has been noted to affect the spontaneous phasic contractions of bladder smooth muscle. The activation of KCa1.1 channels in the urinary bladder smooth muscle is a key mechanism for inducing relaxation and reducing contractility. These channels contribute to membrane hyperpolarization, which in turn decreases the activity of CaV1.2 channels, leading to a reduction in the intracellular calcium concentration that drives muscle contractions. While this compound is cited as having an effect on these contractions, detailed pharmacological data from primary research articles quantifying this activity are limited.
In Vivo Preclinical Model System Studies with this compound
Systemic Physiological Effects in Animal Models
There is currently a lack of published in vivo studies detailing the systemic physiological effects of this compound administration in animal models. The existing research has primarily focused on its in vitro pharmacological characterization.
Organ-Specific Functional Modulation by this compound Administration
Detailed preclinical data from in vivo animal models describing the organ-specific functional modulation resulting from the administration of this compound are not available in the reviewed literature.
Therapeutic Potential of Kca1.1 Channel Activator 2 in Disease Models
Neurological Disorders and KCa1.1 Channel Activation
KCa1.1 channels are widely expressed in the central nervous system and play a significant role in regulating neuronal excitability. nih.gov Their activation generally leads to a decrease in neuronal firing, suggesting their potential as therapeutic targets for neurological disorders characterized by hyperexcitability.
Epilepsy is often characterized by excessive neuronal firing. The activation of K+ channels, including KCa1.1, is known to suppress epileptic discharges. researchgate.net Studies have shown that the absence of Kv1.1, another potassium channel, can lead to seizures. researchgate.net KCa1.1 channel activators have been proposed as a potential treatment for epilepsy. acs.org For instance, compounds that activate KCa channels have demonstrated potential anti-seizure effects by regulating neuronal excitability. researchgate.net
Research has explored the effects of various KCa1.1 channel openers in models of epilepsy. For example, the KCa1.1 channel opener NS1619 has been shown to inhibit spontaneous firing and neuronal excitability in dorsal root ganglion neurons. researchgate.net While direct studies on "KCa1.1 channel activator-2" in epilepsy models are not extensively detailed in the provided results, the general principle of KCa1.1 activation as a mechanism to control seizures is a well-established concept. researchgate.netacs.org
Table 1: Effects of KCa1.1 Channel Activators in Epilepsy Models
| Compound | Model | Observed Effect | Citation |
|---|---|---|---|
| NS1619 | Hippocampal Neurons | Inhibition of 4-AP-induced [Na+]i elevations | researchgate.net |
| Isopimaric acid | Hippocampal Neurons | Inhibition of 4-AP-induced [Na+]i elevations | researchgate.net |
| Chlorzoxazone | Hippocampal Neurons | Inhibition of 4-AP-induced [Na+]i elevations, potential antiseizure effects | researchgate.net |
In the context of neurodegenerative diseases like Alzheimer's, KCa channels have emerged as potential targets for neuronal protection. usp.br The activation of these channels at the inner mitochondrial membrane may offer neuroprotective benefits by reducing mitochondrial reactive oxygen species (ROS) during oxidative stress. usp.br The idea behind using KCa1.1 activators as neuroprotectants is to hyperpolarize neurons, thereby protecting them from "excitotoxic" cell death that can occur in conditions like ischemic stroke. acs.org This is thought to block calcium entry through voltage-gated calcium channels and NMDA receptors, preventing neurotransmitter release and calcium overload. acs.org
While specific data on "this compound" is limited, other KCa channel activators have shown promise. For example, activation of SK channels, another type of calcium-activated potassium channel, has demonstrated neuroprotective effects against neuronal death in models of cerebral ischemia. nih.gov
KCa1.1 channels are expressed in sensory neurons and are involved in modulating pain signals. researchgate.net High expression of these channels in areas like the dorsal root ganglion and superficial dorsal horn is associated with antihyperalgesic effects in neuropathic pain models. mdpi.com The activation of KCa1.1 channels in sensory afferents can shorten the duration of action potentials and enhance repolarization, thereby reducing neuronal excitability and pain transmission. researchgate.net
While information specifically on "this compound" is not available, other KCa1.1 channel openers have been investigated for their analgesic properties. For instance, the KCa1.1 channel activator NS1619 has been shown to inhibit mechanical hypersensitivity in a model of inflammatory pain. researchgate.net However, its effect on thermal hypersensitivity or neuropathic pain behaviors was not significant in that particular model, suggesting a specific modulatory role. researchgate.net
Cardiovascular Diseases and KCa1.1 Channel Activation
KCa1.1 channels are prominently expressed in vascular smooth muscle cells and play a critical role in regulating blood vessel tone and blood pressure. uni-ulm.de Their activation leads to vasodilation, making them an attractive target for cardiovascular diseases.
The activation of KCa1.1 channels in vascular smooth muscle causes hyperpolarization, leading to reduced calcium influx and subsequent vasodilation, which helps regulate blood pressure. mdpi.com Alterations in KCa1.1 channel function have been observed in various hypertensive animal models. nih.gov In some models of hypertension, there is a decreased expression of the pore-forming α-subunit of the KCa1.1 channel in smooth muscle, while in others, an upregulation of the channel may be a compensatory mechanism to counteract high blood pressure. nih.gov
Studies using KCa1.1 knockout mice have shown that a deficiency in this channel can lead to mild hypertension. nih.gov Conversely, activators of KCa1.1 channels have been explored for their potential to lower blood pressure. For instance, the human β-defensin 2, a peptide that activates BK channels, was found to significantly reduce blood pressure in monkeys. frontiersin.org
Table 2: Role of KCa1.1 Channels in Blood Pressure Regulation
| Model | Finding | Implication | Citation |
|---|---|---|---|
| KCa1.1 deficient mice | Exhibit mild hypertension | KCa1.1 channels are important for maintaining normal blood pressure | nih.gov |
| Hypertensive rat models | Altered KCa1.1 function or expression | KCa1.1 channels are implicated in the pathophysiology of hypertension | nih.gov |
| Monkeys | Infusion of a BK channel activator reduced blood pressure | Activation of KCa1.1 channels has therapeutic potential for hypertension | frontiersin.org |
There is growing evidence for the cardioprotective role of KCa1.1 channels, particularly those located in the mitochondria (mitoBK channels), against ischemia-reperfusion (I/R) injury. nih.govresearchgate.net Pharmacological activation of these channels has been shown to trigger cardioprotective responses in different models of I/R injury. researchgate.net The proposed mechanism involves the reduction of mitochondrial ROS production. frontiersin.org
Studies using both pharmacological tools and genetic models have demonstrated that the activation of BKCa channels is vital for cardioprotection from I/R injury. frontiersin.org For example, the BK channel activator NS1619, when administered before an ischemic event, protected isolated perfused rabbit hearts from global ischemia and reperfusion injury. nih.gov More potent and selective activators like NS11021 have also been found to reduce infarct sizes and improve cardiac performance after ischemia. nih.gov Genetic activation of BKCa channels has been shown to reduce ROS produced by complex I and complex II/III in mice after I/R. frontiersin.org
Table 3: Cardioprotective Effects of KCa1.1 Channel Activation in I/R Injury
| Activator | Model | Outcome | Citation |
|---|---|---|---|
| NS1619 | Isolated perfused rabbit hearts | Protection from global ischemia and reperfusion injury | nih.gov |
| NS11021 | Ischemia models | Reduced infarct sizes and increased cardiac performance | nih.gov |
| Genetic Activation | Tg-BKCa mice | Reduced ROS production after IR stress | frontiersin.org |
Respiratory System Disorders and KCa1.1 Channel Activation
The KCa1.1 channel is expressed in the airways and is involved in regulating airway smooth muscle tone. frontiersin.orgnih.gov Its activation leads to hyperpolarization and relaxation of the smooth muscle, suggesting that KCa1.1 channel activators could be beneficial in respiratory disorders characterized by airway narrowing. nih.gov
In models of airway hyperresponsiveness, the activation of KCa1.1 channels has shown potential for bronchodilation. Research has demonstrated that compounds that open these channels can relax airway smooth muscle. medchemexpress.com For instance, the KCa1.1 channel activator NS1619 has been shown to reduce right ventricular pressure in rats with pulmonary hypertension, a condition that can be associated with respiratory distress. tocris.com This suggests that targeted activation of KCa1.1 channels could be a viable strategy for mitigating the excessive airway constriction seen in conditions like asthma. The expression and function of KCa1.1 channels can be influenced by inflammatory mediators, which are often upregulated in airway diseases. nih.gov This highlights the complex interplay between the inflammatory environment and channel activity in the context of respiratory disorders.
| Compound | Model | Key Findings |
| NS1619 | Rat model of pulmonary hypertension | Inhalation significantly reduced right ventricular pressure without affecting systemic arterial pressure. tocris.com |
| Procainamide | General airway smooth muscle | Relaxes airway smooth muscle by activating potassium channels. medchemexpress.com |
Urological Disorders and KCa1.1 Channel Activation
The KCa1.1 channel, along with its regulatory β1 and β4 subunits, is expressed in the smooth muscle cells of the urinary bladder. nih.gov These channels are important regulators of bladder contractility and excitability. nih.gov Experimental evidence suggests that diminished function or expression of BK channels may contribute to conditions like overactive bladder. nih.gov
In animal models, the deletion of the KCa1.1 channel α-subunit leads to increased spontaneous and neurogenic bladder contractions, mimicking symptoms of overactive bladder. nih.gov Conversely, activators of the KCa1.1 channel have been shown to have a relaxing effect on bladder smooth muscle. For example, the novel KCa1.1 channel opener GoSlo-SR-5-130, which is dependent on the presence of β subunits for its full effect, has been shown to inhibit spontaneous bladder contractions in a concentration-dependent manner. nih.gov Another activator, NS19504, has also demonstrated a relaxing effect on spontaneous phasic contractions of bladder smooth muscle. medchemexpress.com These findings support the concept that activating KCa1.1 channels could be a therapeutic approach for managing overactive bladder by reducing unwanted bladder contractions. nih.govlife-science-alliance.org
| Compound | Model | Key Findings |
| GoSlo-SR-5-130 | In vitro bladder tissue | Caused a concentration-dependent reduction in spontaneous bladder contraction amplitude. nih.gov |
| NS19504 | In vitro bladder smooth muscle | Exhibited a relaxing effect on spontaneous phasic contractions. medchemexpress.com |
Gastrointestinal Disorders and KCa1.1 Channel Activation
KCa1.1 channels are present throughout the gastrointestinal tract and are involved in the regulation of smooth muscle tone and epithelial secretion. nih.govgutnliver.org Their role in gastrointestinal motility is multifaceted, contributing to both contraction and relaxation depending on the specific location and context.
In the context of gastrointestinal motility, the activation of KCa1.1 channels is generally associated with smooth muscle relaxation. This has led to the investigation of KCa1.1 activators as potential treatments for motility disorders characterized by excessive or uncoordinated contractions. For example, in animal models of inflammatory bowel disease, the expression of apical KCa1.1 channels, which are involved in luminal secretion, has been found to be upregulated. researchgate.net While this may be a compensatory mechanism, targeted activation of KCa1.1 channels on smooth muscle could potentially help to normalize motility patterns. Studies have shown that KCa1.1 channels play a crucial role in K+ secretion in the distal colon, a process that is important for maintaining electrolyte balance and can influence gut motility. gutnliver.orgpnas.org The development of selective KCa1.1 channel activators could therefore offer a novel therapeutic avenue for certain gastrointestinal motility disorders.
Methodological Approaches in Kca1.1 Channel Activator 2 Research
Advanced Electrophysiological Recording Techniques
Electrophysiology is the gold standard for directly measuring the activity of ion channels like KCa1.1. Various patch-clamp techniques are employed to study the effects of activators on channel function with high temporal and electrical resolution. nih.gov
Patch-Clamp Technique: This versatile technique can be used in several configurations:
Single-channel recording: This high-resolution technique allows for the observation of the opening and closing of individual KCa1.1 channels. frontiersin.orglife-science-alliance.orgnih.gov It provides detailed information about how an activator affects the channel's open probability, conductance, and gating kinetics without altering the single-channel conductance. researchgate.net
Inside-out and outside-out patch configurations: These excised patch techniques allow for the precise control of the intracellular and extracellular solutions, respectively. life-science-alliance.orgnih.gov This is particularly useful for studying the dependence of activator effects on intracellular factors like calcium concentration. researchgate.net
Automated Patch Clamp (APC): For high-throughput screening of potential KCa1.1 channel activators, automated patch-clamp systems like the SyncroPatch 384PE are utilized. nih.gov These systems allow for the rapid testing of large compound libraries, accelerating the discovery of new activators. nih.gov
Table 1: Common Electrophysiological Parameters Measured in KCa1.1 Activator Research
| Parameter | Description | Technique(s) |
|---|---|---|
| Whole-cell Current | The macroscopic current flowing through the entire population of KCa1.1 channels in a cell. | Whole-cell patch clamp |
| Single-channel Conductance | The rate of ion flow through a single open KCa1.1 channel. | Single-channel patch clamp |
| Open Probability (Po) | The fraction of time an individual KCa1.1 channel spends in the open state. | Single-channel patch clamp |
| Voltage-dependence of Activation (G-V curve) | The relationship between membrane voltage and the probability of channel opening. Activators often shift this curve. | Whole-cell and single-channel patch clamp |
| Calcium Sensitivity | The responsiveness of the channel to changes in intracellular calcium concentration. | Inside-out patch clamp, whole-cell patch clamp with controlled intracellular calcium |
Calcium Imaging and Fluorescence-Based Assays
Since KCa1.1 channel activity is intrinsically linked to intracellular calcium levels, techniques that measure calcium concentration and membrane potential are vital in activator research.
Calcium Imaging: Fluorescent calcium indicators, such as Fura-2, are used to measure changes in intracellular calcium concentration ([Ca2+]i). nih.gov By observing the fluorescence of these dyes, researchers can determine if a KCa1.1 activator indirectly affects calcium signaling by modulating membrane potential and, consequently, the activity of voltage-gated calcium channels. nih.gov
Voltage-Sensitive Dyes: Dyes like DiBAC4(3) are used to monitor changes in membrane potential. frontiersin.orgmdpi.com An increase in KCa1.1 channel activity due to an activator will cause hyperpolarization, which can be detected as a change in the fluorescence of these dyes. frontiersin.org
Fluorescence Resonance Energy Transfer (FRET): As mentioned earlier, FRET can be used to study the conformational changes in the KCa1.1 channel itself. By tagging different parts of the channel with a donor and acceptor fluorophore pair (e.g., CFP and YFP), researchers can detect movements within the protein upon activator binding. rupress.orgnih.gov Changes in FRET efficiency can provide insights into the allosteric mechanisms of channel activation. nih.gov
In Vivo Physiological Monitoring and Behavioral Assays in Animal Models
To understand the physiological relevance of a KCa1.1 channel activator, its effects must be studied in living organisms. Animal models of various diseases are employed to assess the therapeutic potential of these compounds.
Animal Models of Disease: Researchers use animal models that mimic human diseases where KCa1.1 channels are implicated. For example, mouse models of ataxia are used to test the efficacy of KCa1.1 activators in improving motor coordination. nih.gov Similarly, rodent models of rheumatoid arthritis are used to evaluate the anti-inflammatory and anti-invasive effects of KCa1.1 modulators. nih.gov There is also interest in the role of KCa1.1 channels in conditions like spasticity in multiple sclerosis models and in cardiac arrhythmias. ahajournals.orgresearchgate.net
Physiological Monitoring: In these animal models, various physiological parameters are monitored. For instance, in studies related to cardiovascular function, ex vivo preparations of the sinoatrial node can be used to assess the effect of activators on heart rate. ahajournals.orgbiorxiv.org
Behavioral Assays: In the context of neurological disorders, behavioral assays are critical. For example, in ataxia research, tests that assess motor coordination and balance are used to determine if a KCa1.1 activator can alleviate the symptoms of the disease. nih.gov
Computational Modeling of KCa1.1 Channel Activator-2 Interactions
Computational approaches are increasingly used to complement experimental data and provide a deeper understanding of the molecular interactions between KCa1.1 channels and their activators.
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the KCa1.1 channel in a lipid bilayer with explicit solvent and ions. plos.org These simulations can be used to predict how an activator binds to the channel and how this binding event leads to conformational changes that open the pore. researchgate.netplos.org For example, MD simulations have been used to study the transition of the gating ring from a closed to a semi-open state. plos.org
Computational Modeling of Channel Complexes: Researchers also develop computational models to understand the functional coupling between KCa1.1 channels and other ion channels, such as voltage-gated calcium channels. tandfonline.comtandfonline.com These models can help explain experimental observations, such as the need for multiple Cav3 channels to cooperate to activate a KCa1.1 channel. tandfonline.com
Free Energy Analysis: This computational method can be used to calculate the energetic favorability of different channel conformations and the gating charge movement during voltage-dependent activation, providing insights that are consistent with experimental measurements. scilit.com
Conclusion and Future Directions in Kca1.1 Channel Activator 2 Research
Summary of Key Research Findings on KCa1.1 Channel Activator-2
This compound, also identified as compound 3F, is a novel quercetin (B1663063) hybrid derivative developed through strategic chemical modification frontiersin.org. The primary goal of its synthesis was to create a more selective stimulator of vascular KCa1.1 channels compared to its parent compound, quercetin.
Quercetin, a widely studied dietary flavonoid, is known to exert vasorelaxant effects, partly by stimulating KCa1.1 channels. However, its therapeutic utility is hampered by a concomitant stimulation of L-type voltage-gated calcium channels (CaV1.2), which induces vasoconstriction and thus counteracts the desired vasorelaxant activity. The research leading to the development of this compound sought to eliminate this counterproductive effect.
A key study combined computational (in silico) modeling with in vitro laboratory experiments to design and evaluate a series of ester-based quercetin derivatives. The research yielded the following pivotal findings regarding this compound (compound 3F):
Enhanced Selectivity and Efficacy : The lipoyl derivative, compound 3F, was found to be a more effective KCa1.1 channel stimulator than quercetin itself.
Potent Myorelaxant Activity : The compound demonstrates potent myorelaxant (smooth muscle relaxing) properties, consistent with the activation of KCa1.1 channels in the vasculature.
Successful Design Strategy : The chemical modification strategy proved successful in enhancing the desired KCa1.1 channel stimulatory activity, paving the way for the synthesis of more effective vasorelaxant quercetin hybrids.
The table below summarizes the core findings from the initial research on this compound and its parent compound.
| Compound | Target Channel Activity | Observed In Vitro Effect | Implication |
| Quercetin | Stimulates KCa1.1; also stimulates CaV1.2 | Vasorelaxant effect is partially counteracted | Limited therapeutic potential as a selective vasodilator |
| This compound (Compound 3F) | More effective KCa1.1 stimulator than quercetin | Potent myorelaxant activity | Improved selectivity and enhanced vasorelaxant potential |
Unresolved Questions and Knowledge Gaps Regarding this compound
Despite the promising initial findings, research on this compound is in its nascent stages. A significant number of questions must be addressed before its full therapeutic potential can be understood.
In Vivo Efficacy and Pharmacokinetics : All current data is derived from in vitro and in silico models. There is a complete lack of in vivo studies to confirm whether the observed vasorelaxant effects translate to a meaningful reduction in blood pressure or other physiological outcomes in a living organism. Its absorption, distribution, metabolism, and excretion (ADME) profile remains uncharacterized.
Comprehensive Selectivity Profile : While designed for selectivity over CaV1.2 channels, the compound's activity on a broader range of other ion channels and cellular targets is unknown. Off-target effects are a critical aspect of drug development that has yet to be explored for this molecule.
Molecular Mechanism of Action : The precise binding site on the KCa1.1 channel has been explored through molecular docking but has not been definitively confirmed through structural biology techniques like cryo-electron microscopy. The exact conformational changes the compound induces to activate the channel are not fully understood.
Long-Term Effects and Safety : The preclinical safety and toxicology profile of this compound is entirely unknown. Long-term studies are required to understand the consequences of sustained activation of KCa1.1 channels with this specific agent.
Emerging Research Avenues and Translational Perspectives for this compound Research
The initial success in designing a selective KCa1.1 channel activator opens several avenues for future investigation with significant translational potential.
Preclinical Development for Cardiovascular Diseases : The most direct translational path for this compound is its development as a novel antihypertensive agent. Future research will need to focus on preclinical animal models of hypertension to evaluate its efficacy, duration of action, and safety. Its potent vasorelaxant properties suggest it could be beneficial for conditions characterized by excessive vasoconstriction.
Lead Compound Optimization : this compound serves as an excellent lead compound. Medicinal chemists can pursue further structure-activity relationship (SAR) studies to optimize its properties. This could involve modifying its structure to enhance potency, improve metabolic stability and bioavailability, and further refine its selectivity profile.
Exploration in Other Therapeutic Areas : KCa1.1 channels are ubiquitously expressed and play roles in various organ systems. The selective nature of this new activator could be leveraged to explore its utility in other conditions, such as:
Respiratory Disorders : Investigating its potential as a bronchodilator for asthma or chronic obstructive pulmonary disease (COPD).
Urological Conditions : Assessing its utility in treating overactive bladder by relaxing detrusor muscle.
Tool for Basic Science Research : As a selective pharmacological tool, this compound can be used by researchers to probe the specific roles of vascular KCa1.1 channels in complex physiological and pathophysiological processes without the confounding effects of CaV1.2 channel activation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
